molecular formula C10H12N2O2 B1588840 2-Pyrrolidin-1-yl-isonicotinic acid CAS No. 98088-04-1

2-Pyrrolidin-1-yl-isonicotinic acid

Cat. No.: B1588840
CAS No.: 98088-04-1
M. Wt: 192.21 g/mol
InChI Key: PQLHQGBNMJTAEH-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-isonicotinic acid is a compound that features a pyrrolidine ring attached to an isonicotinic acid moietyThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while isonicotinic acid is a derivative of pyridine with a carboxylic acid group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid typically involves the reaction of isonicotinic acid with pyrrolidine. One common method is the nucleophilic substitution reaction where the nitrogen atom of pyrrolidine attacks the carbonyl carbon of isonicotinic acid, forming the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-yl-isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Pyrrolidin-1-yl-isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-1-yl-isonicotinic acid is unique due to the combination of the pyrrolidine ring and isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHQGBNMJTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424433
Record name 2-Pyrrolidin-1-yl-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98088-04-1
Record name 2-Pyrrolidin-1-yl-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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